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An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The evolution of amylase, the enzyme responsible for starch digestion, presents a compelling

narrative of genetic adaptation to dietary shifts across a multitude of species. This guide delves

into the technical intricacies of the evolutionary history of the amylase gene locus, with a

particular focus on the salivary (AMY1) and pancreatic (AMY2) amylase genes. It provides a

comprehensive overview of the genetic mechanisms, quantitative data on gene copy number

variation, and detailed experimental protocols for the analysis of amylase evolution, tailored for

a scientific audience.

The Core Tenet: Diet as a Driving Force in Amylase
Evolution
A central theme in the evolutionary history of amylase is the profound influence of diet,

particularly the consumption of starch. A strong positive correlation exists between the number

of amylase gene copies and the proportion of starch in a species' diet. This relationship is a

classic example of gene-culture coevolution, where dietary practices have shaped the genome.

Populations with a history of high-starch diets, such as agricultural societies and hunter-

gatherers in arid environments, tend to have more copies of the salivary amylase gene (AMY1)

compared to populations with traditionally low-starch diets, like rainforest and circum-arctic

hunter-gatherers.[1][2] This increase in gene copy number is not a random occurrence but is

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b15612029?utm_src=pdf-interest
https://www.benchchem.com/product/b15612029?utm_src=pdf-body
https://www.benchchem.com/product/b15612029?utm_src=pdf-body
https://www.benchchem.com/product/b15612029?utm_src=pdf-body
https://www.benchchem.com/product/b15612029?utm_src=pdf-body
https://www.benchchem.com/product/b15612029?utm_src=pdf-body
https://www.benchchem.com/product/b15612029?utm_src=pdf-body
https://www.benchchem.com/product/b15612029?utm_src=pdf-body
https://www.benchchem.com/product/b15612029?utm_src=pdf-body
https://elifesciences.org/articles/44628
https://www.sigmaaldrich.com/HK/zh/technical-documents/protocol/protein-biology/enzyme-activity-assays/enzymatic-assay-of-a-amylase
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612029?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


attributed to positive selection, conferring a fitness advantage to individuals who could more

efficiently extract energy from starchy foods.[1][2]

This adaptive trend is not unique to humans. A similar pattern of increased amylase gene copy

number has been observed in domesticated animals that have adapted to starch-rich diets

through their association with humans. For instance, domestic dogs ( Canis lupus familiaris)

possess significantly more copies of the pancreatic amylase gene (AMY2B) than their wolf

ancestors, reflecting a dietary shift towards starch-based scraps from human settlements.[3]

This convergent evolution is also evident in other species that live in close proximity to humans,

such as mice, rats, and pigs, all of which show an expansion of amylase gene copies

compared to their wild relatives.[4][5][6]

Quantitative Insights: Amylase Gene Copy Number
Variation Across Species
The variation in amylase gene copy number (CNV) is a key quantitative marker of its

evolutionary adaptation. The following tables summarize the reported diploid amylase gene

copy numbers in various species, categorized by their primary dietary starch content.
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Species Primary Diet
AMY1 Diploid Copy
Number Range

AMY2 Diploid Copy
Number Range

High-Starch Diet

Human (Homo

sapiens)

Omnivorous (variable

starch)
2 - 20[7][8]

AMY2A: 0 - 6,

AMY2B: 2 - 7[7]

Dog (Canis lupus

familiaris)

Omnivorous (starch-

rich)
-

High and variable

(AMY2B)[3]

Pig (Sus scrofa

domesticus)

Omnivorous (starch-

rich)
High[4] -

House Mouse (Mus

musculus)

Omnivorous (starch-

rich)
High[4][5] -

Brown Rat (Rattus

norvegicus)

Omnivorous (starch-

rich)
High[4] -

Low-Starch Diet

Chimpanzee (Pan

troglodytes)
Frugivorous 2[9] -

Wolf (Canis lupus) Carnivorous - 2 (AMY2B)[6]

Mountain Lion (Puma

concolor)
Carnivorous Low[5] -

Hedgehog (Erinaceus

europaeus)
Insectivorous Low[5] -

Table 1: Comparative Diploid Amylase Gene Copy Numbers in Selected Mammalian Species.

Molecular Mechanisms of Amylase Evolution
The expansion of amylase gene copies and the emergence of salivary amylase expression

are underpinned by specific molecular events, primarily gene duplication and the insertion of

mobile genetic elements.
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Gene Duplication: The Engine of Innovation
Gene duplication is the primary mechanism driving the increase in amylase copy numbers.

These duplications can occur through various processes, including non-allelic homologous

recombination. The resulting supernumerary gene copies provide the raw material for

evolutionary innovation. While some copies may retain the original function, others can

accumulate mutations, leading to subfunctionalization (partitioning of the original function) or

neofunctionalization (acquisition of a new function).

The Birth of Salivary Amylase: A Tale of
Retrotransposons
Ancestrally, amylase was exclusively a pancreatic enzyme in mammals.[4] The evolution of

salivary amylase expression is a fascinating example of how new gene functions can arise. In

the primate lineage, the insertion of a retrotransposon (a type of mobile genetic element)

upstream of a duplicated pancreatic amylase gene (AMY2) is thought to have conferred a new

regulatory element that drove its expression in the salivary glands, giving rise to the AMY1

gene.[10][11] This event occurred independently in different mammalian lineages, highlighting

the convergent nature of this evolutionary adaptation.[4][5]

The following diagram illustrates the proposed evolutionary pathway leading to the divergence

of salivary and pancreatic amylase genes in primates.

Ancestral Mammal

Primate Lineage

Ancestral Pancreatic
Amylase Gene (AMY) Gene Duplication

Pancreatic Amylase
Gene (AMY2)

Duplicated AMY Gene Retrotransposon
Insertion
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Click to download full resolution via product page

Evolution of Salivary Amylase in Primates.
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Experimental Protocols for Amylase Research
The study of amylase evolution relies on a suite of molecular biology techniques to quantify

gene copy number, analyze gene expression, and measure enzyme activity.

Quantification of Amylase Gene Copy Number
Principle: qPCR is a widely used method to estimate the relative or absolute number of copies

of a specific DNA sequence. It relies on the detection of a fluorescent signal that is proportional

to the amount of amplified product in real-time. For CNV analysis, the target gene (e.g., AMY1)

is co-amplified with a reference gene that is known to have a stable copy number (usually two

copies per diploid genome). The copy number of the target gene is then calculated relative to

the reference gene.

Protocol Outline:

DNA Extraction: Isolate high-quality genomic DNA from the species of interest (e.g., from

blood, saliva, or tissue samples).

Primer and Probe Design: Design specific primers and a fluorescently labeled probe (e.g.,

TaqMan® probe) for the amylase gene of interest and a reference gene.

qPCR Reaction Setup: Prepare a reaction mix containing DNA template, primers, probe, and

qPCR master mix.

Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument.

Data Analysis: Determine the cycle threshold (Ct) values for both the target and reference

genes. Calculate the copy number using the ΔΔCt method or by comparison to a standard

curve of known copy numbers.
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Workflow for Amylase Gene Copy Number Quantification by qPCR.

Principle: ddPCR is a more recent and highly precise method for absolute quantification of

nucleic acids. The PCR reaction is partitioned into thousands of nanoliter-sized droplets. After

thermal cycling, each droplet is analyzed for the presence or absence of a fluorescent signal,

allowing for a digital (binary) readout. The number of positive droplets is used to calculate the

absolute concentration of the target DNA, providing a more accurate copy number

determination than qPCR.[12][13]

Protocol Outline:

DNA Preparation: Extract and purify genomic DNA.

Reaction Mix Preparation: Prepare a ddPCR reaction mix containing DNA, primers, probes

(for target and reference genes), and ddPCR supermix.

Droplet Generation: Partition the reaction mix into droplets using a droplet generator.

PCR Amplification: Perform PCR amplification on the droplets in a thermal cycler.

Droplet Reading: Read the fluorescence of each droplet in a droplet reader.

Data Analysis: Use Poisson statistics to calculate the absolute copy number of the target and

reference genes.

Principle: FISH is a cytogenetic technique that uses fluorescently labeled DNA probes to

visualize specific DNA sequences within chromosomes or cells. For amylase CNV analysis,

fiber-FISH can be used, where DNA fibers are stretched on a microscope slide, allowing for

high-resolution visualization of individual gene copies.[9]

Protocol Outline:

DNA Fiber Preparation: Isolate and stretch DNA fibers onto a microscope slide.

Probe Labeling: Label a DNA probe specific to the amylase gene with a fluorescent dye.
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Hybridization: Denature the DNA on the slide and the probe, and then allow the probe to

hybridize to its complementary sequence on the DNA fibers.

Washing: Wash the slide to remove any unbound probe.

Visualization: Visualize the fluorescent signals under a fluorescence microscope. The

number of fluorescent spots corresponds to the number of amylase gene copies.

Measurement of Amylase Enzyme Activity
Principle: This is a common method to measure the enzymatic activity of amylase. It relies on

the ability of amylase to hydrolyze a starch substrate. The progress of the reaction can be

monitored by measuring the decrease in the concentration of the starch substrate (e.g., using

an iodine-based assay) or the increase in the concentration of the product (e.g., reducing

sugars like maltose, using a colorimetric reagent like 3,5-dinitrosalicylic acid - DNS).[2][4]

Protocol Outline (DNS Method):

Sample Preparation: Obtain saliva or pancreatic extract containing amylase.

Reaction Incubation: Incubate the enzyme sample with a known concentration of starch

solution at a specific temperature and pH for a defined period.

Reaction Termination and Color Development: Stop the reaction and add DNS reagent. Heat

the mixture to develop a color, the intensity of which is proportional to the amount of reducing

sugars produced.

Spectrophotometry: Measure the absorbance of the solution at a specific wavelength (e.g.,

540 nm).

Calculation: Determine the amylase activity by comparing the absorbance to a standard

curve generated with known concentrations of maltose.
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Workflow for Spectrophotometric Amylase Activity Assay.

Quantification of Amylase Protein Levels
Principle: Western blotting is a technique used to detect and quantify specific proteins in a

sample. Proteins are first separated by size using gel electrophoresis, then transferred to a

membrane, and finally detected using an antibody specific to the protein of interest.

Protocol Outline:

Sample Preparation: Prepare protein lysates from saliva or tissue samples.

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel

electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g.,

nitrocellulose or PVDF).

Blocking: Block the membrane to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with a primary antibody that

specifically recognizes amylase.

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody that is

conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the primary

antibody.

Detection: Add a substrate that is converted by the enzyme on the secondary antibody into a

detectable signal (e.g., chemiluminescence or color).

Quantification: Quantify the intensity of the signal, which is proportional to the amount of

amylase protein.

Conclusion and Future Directions
The evolutionary history of the amylase gene locus serves as a powerful model for

understanding how genetic variation can be rapidly shaped by environmental pressures,

particularly diet. The expansion of amylase gene copy number in response to increased starch
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consumption is a recurring theme across diverse mammalian lineages, underscoring the

adaptive significance of this genetic change.

For researchers in drug development, a deep understanding of amylase genetics and its

functional consequences is crucial. Variations in amylase copy number and activity can

influence individual responses to carbohydrate-rich diets and may have implications for

metabolic health, including the risk of obesity and diabetes. Furthermore, the development of

amylase inhibitors is an active area of research for the management of these conditions.

Future research in this field will likely focus on:

Fine-mapping the regulatory elements that control the expression of different amylase gene

copies.

Investigating the functional differences between the protein products of various amylase
gene paralogs.

Exploring the interplay between amylase gene copy number, the gut microbiome, and

metabolic health in greater detail.

Utilizing ancient DNA to further refine the timeline of amylase evolution in different hominin

lineages and other species.

By continuing to unravel the complexities of amylase evolution, we can gain valuable insights

into the genetic basis of dietary adaptation and its impact on human and animal health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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